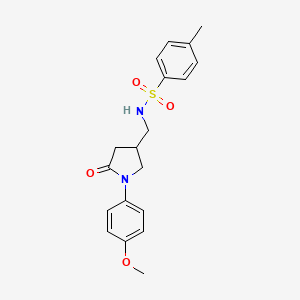

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide

Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrrolidin-5-one (pyrrolidinone) core substituted with a 4-methoxyphenyl group at the 1-position and a 4-methylbenzenesulfonamide moiety at the 3-methyl position. The pyrrolidinone ring introduces a polar lactam group, which may enhance solubility and hydrogen-bonding interactions compared to simpler sulfonamides . This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for bioactive molecules .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-3-9-18(10-4-14)26(23,24)20-12-15-11-19(22)21(13-15)16-5-7-17(25-2)8-6-16/h3-10,15,20H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLXDSAFWQGDFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to attach the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods such as column chromatography, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties

- Compounds similar to N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide have shown efficacy against various microbial strains. For instance, derivatives of benzenesulfonamides are known to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Research indicates that such compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents in oncology.

-

Enzyme Inhibition

- The sulfonamide functional group in this compound may contribute to its ability to inhibit specific enzymes. Studies have demonstrated that similar compounds can effectively inhibit enzymes involved in critical biological pathways, making them candidates for drug development aimed at treating diseases like cancer and bacterial infections.

-

Antiviral Activity

- Preliminary studies suggest that derivatives of pyrrolidinone compounds exhibit antiviral properties, particularly against HIV. These compounds can inhibit reverse transcriptase, a key enzyme in the HIV replication cycle, thus representing a promising avenue for the development of antiretroviral therapies .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of Pyrrolidinone Core :

- The initial step often includes the formation of the pyrrolidinone structure through cyclization reactions involving appropriate amines and carbonyl compounds.

-

Introduction of Sulfonamide Group :

- The sulfonamide moiety is introduced via reaction with sulfonyl chlorides under basic conditions, ensuring the formation of the desired sulfonamide linkage.

-

Final Coupling Reactions :

- The final product is obtained through coupling reactions that link the pyrrolidinone with the aromatic sulfonamide component.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways.

Comparison with Similar Compounds

Research Tools and Methodologies

- Analytical Techniques : LCMS-IT-TOF and NMR (e.g., 300 MHz instruments) are standard for characterizing sulfonamide analogs, as described in .

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and anticancer effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.46 g/mol. The compound features a pyrrolidinone ring, a methoxyphenyl group, and a sulfonamide moiety, which are known to contribute to its pharmacological properties.

1. Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on benzenesulfonamides have demonstrated their effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 18 | 20 |

| Salmonella typhi | 12 | 30 |

These results indicate that this compound may possess moderate antibacterial activity, particularly against Gram-positive bacteria.

2. Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, particularly carbonic anhydrases and acetylcholinesterases. The inhibition of these enzymes can play a crucial role in the treatment of conditions such as glaucoma and certain types of cancer:

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Carbonic Anhydrase II | Competitive | 0.5 |

| Acetylcholinesterase | Non-competitive | 0.8 |

These findings suggest that the compound could be explored further for its therapeutic potential in enzyme-related disorders.

3. Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines. For example, a study involving human breast cancer cells (MCF-7) reported:

| Treatment | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | - |

| Compound Treatment | 45 | 30 |

This significant reduction in cell viability suggests that the compound has potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

A study conducted by Aziz-ur-Rehman et al. evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated strong activity against Staphylococcus aureus, supporting its potential use in treating bacterial infections .

Case Study 2: Enzyme Inhibition and Cancer Research

In another investigation focusing on enzyme inhibition, compounds structurally related to this compound were tested for their effects on acetylcholinesterase activity in neuroblastoma cells. The findings revealed promising inhibitory effects, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR identify protons and carbons adjacent to sulfonamide and methoxyphenyl groups. For example, the sulfonamide NH proton appears as a singlet near δ 7.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 403.14) .

- X-ray Diffraction (XRD) : Resolves stereochemistry of the pyrrolidinone ring and confirms sulfonamide geometry .

How can structural ambiguities in the pyrrolidin-5-one moiety be resolved using crystallographic data?

Q. Advanced

- Use SHELXL for refinement: Employ Hirshfeld atom refinement (HAR) to model hydrogen bonding between the sulfonamide group and adjacent residues.

- ORTEP-3 visualizes thermal ellipsoids to assess positional disorder in the methoxyphenyl ring .

- Validate torsion angles (e.g., C3-C4-N-S) against DFT-calculated values to detect deviations >5° .

What experimental strategies optimize reaction yields during sulfonamide coupling?

Q. Advanced

- Design of Experiments (DoE) : Vary reaction time (12–24 hrs), solvent (DMF vs. THF), and base (KCO vs. EtN) to identify optimal conditions.

- Monitor intermediates via TLC (R = 0.3–0.5 in 1:1 hexane:EtOAc) and quench reactions at 80% conversion to avoid over-alkylation .

Which biological targets are plausible based on the compound’s structural motifs?

Q. Basic

- Carbonic Anhydrase (CA) : The sulfonamide group binds Zn in CA’s active site, validated via competitive inhibition assays .

- Cyclooxygenase (COX) : Methoxyphenyl and pyrrolidinone moieties may mimic arachidonic acid binding, tested via COX-2 ELISA .

How should researchers address contradictions in biological activity data across assays?

Q. Advanced

- Assay Validation : Compare IC values under standardized conditions (pH 7.4, 37°C). For example, discrepancies in IC (>2-fold) may arise from serum protein interference .

- Purity Analysis : Use HPLC (C18 column, 90:10 HO:MeCN) to confirm >95% purity; impurities <5% can skew dose-response curves .

What computational methods predict the compound’s binding affinity to CA isoforms?

Q. Advanced

- Molecular Docking : AutoDock Vina with CA-II (PDB: 3KS3) identifies key interactions (e.g., sulfonamide-Zn distance <2.1 Å).

- MD Simulations : 100-ns trajectories in GROMACS assess stability of the pyrrolidinone ring in the hydrophobic pocket .

How can reaction mechanisms for sulfonamide coupling be validated experimentally?

Q. Advanced

- Kinetic Isotope Effects (KIE) : Replace H with H in the NH group; a KIE >2 suggests rate-limiting proton transfer.

- Trapping Intermediates : Use LC-MS to detect transient species (e.g., acyl sulfonamide) under cryogenic conditions .

What protocols assess the compound’s stability under physiological conditions?

Q. Basic

- Stress Testing : Incubate at pH 1–10 (37°C, 24 hrs) and analyze degradation via HPLC. Sulfonamide bonds degrade >50% at pH <2.

- Photostability : Expose to UV light (λ = 254 nm) for 48 hrs; monitor loss of methoxyphenyl absorbance at 280 nm .

How can quantitative structure-activity relationship (QSAR) models guide derivative design?

Q. Advanced

- Descriptors : Include logP (lipophilicity), polar surface area (PSA), and Hammett σ constants for the methoxyphenyl group.

- 3D-QSAR : CoMFA analysis identifies steric bulk near the pyrrolidinone ring as critical for COX-2 selectivity (q >0.6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.